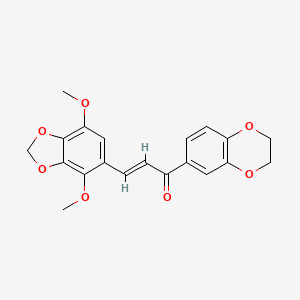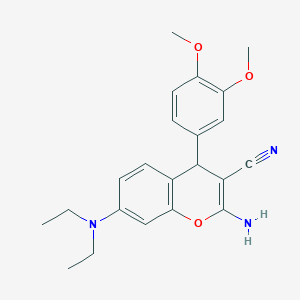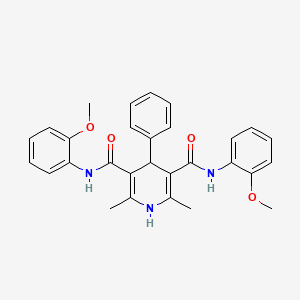
(2E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-EN-1-ONE is a complex organic compound that belongs to the class of benzodioxins
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-EN-1-ONE typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Combining appropriate aldehydes and ketones under basic conditions.
Cyclization Reactions: Formation of the benzodioxin ring structures through intramolecular cyclization.
Methoxylation: Introduction of methoxy groups using reagents like dimethyl sulfate or methanol in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-EN-1-ONE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones using oxidizing agents like potassium permanganate.
Reduction: Reduction of double bonds or carbonyl groups using reducing agents like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2E)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-EN-1-ONE can be used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, including drug development.
Industry
In industry, this compound might be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of (2E)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-EN-1-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that mediate its biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzodioxins: Compounds with similar benzodioxin ring structures.
Methoxy-substituted Compounds: Compounds with methoxy groups attached to aromatic rings.
Uniqueness
The uniqueness of (2E)-1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-EN-1-ONE lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C20H18O7 |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C20H18O7/c1-22-17-10-13(18(23-2)20-19(17)26-11-27-20)3-5-14(21)12-4-6-15-16(9-12)25-8-7-24-15/h3-6,9-10H,7-8,11H2,1-2H3/b5-3+ |
Clé InChI |
KMENVGTUWDVBDJ-HWKANZROSA-N |
SMILES isomérique |
COC1=C2C(=C(C(=C1)/C=C/C(=O)C3=CC4=C(C=C3)OCCO4)OC)OCO2 |
SMILES canonique |
COC1=C2C(=C(C(=C1)C=CC(=O)C3=CC4=C(C=C3)OCCO4)OC)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-N-[3-methyl-8-(2-methyl-2-butanyl)-6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL]benzenesulfonamide](/img/structure/B11476764.png)

![Methyl 7-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-methyl-1,3-benzoxazole-5-carboxylate](/img/structure/B11476772.png)
![Methyl 4-({[5-chloro-2-(piperidin-1-yl)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11476789.png)
![1,3,5-Triazine-2(1H)-thione, tetrahydro-5-[(4-methoxyphenyl)methyl]-1-(2-phenylethyl)-](/img/structure/B11476797.png)
![1-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-4-phenethyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B11476811.png)
![1-[2-(2,4-Dimethylphenyl)-4,5-bis(propylsulfonyl)-3-furyl]-3,5-dimethylpyridinium](/img/structure/B11476817.png)
![Methyl 4-[3-(3,4-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridin-7-yl]benzoate](/img/structure/B11476829.png)
![9-(3-Methoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B11476836.png)
![1-(2-methoxyphenyl)-4-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11476846.png)
![N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-methoxybenzamide](/img/structure/B11476857.png)

![5-amino-3-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B11476869.png)
![Ethyl 2-(benzylamino)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B11476870.png)
